molecular formula C13H12O6 B11476045 methyl (2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-4-oxobut-2-enoate

methyl (2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-4-oxobut-2-enoate

Cat. No.: B11476045
M. Wt: 264.23 g/mol
InChI Key: XBBAURHWXLZRGD-CLFYSBASSA-N
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Description

methyl (2Z)-4-(6-methoxy-2,3-dihydro-1,4-benzodioxin-5-yl)-2-hydroxy-4-oxobut-2-enoate , is a chemical compound with a complex structure. Let’s break it down:

    Methyl Group (CH₃): Attached to the central carbon atom.

    (2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl): This part of the compound contains a dihydrobenzodioxin ring system, which contributes to its unique properties.

    2-hydroxy-4-oxobut-2-enoate: Indicates the presence of a hydroxy group and a ketone group.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: The compound can be synthesized through a multi-step process involving reactions like , , and . Specific reaction conditions and reagents depend on the synthetic route chosen.

    Enzymatic Synthesis: Enzymes can catalyze the formation of this compound, especially when specific stereochemistry is desired.

Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, efficient purification, and scalability. Companies like Sigma-Aldrich offer this compound for research purposes .

Chemical Reactions Analysis

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: Reduction of the ketone group can yield a secondary alcohol.

    Substitution: The benzodioxin ring system is susceptible to nucleophilic substitution reactions.

    Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acylation), and various Lewis acids (for cyclization).

    Major Products: Hydroxylation at different positions, acylation products, and ring-opened derivatives.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anti-inflammatory, antioxidant, or anticancer agent.

    Natural Product Derivatives: It may be a precursor for synthesizing other natural products.

    Biological Studies: Investigating its effects on cellular pathways and receptors.

Mechanism of Action

    Targets: It may interact with enzymes, receptors, or proteins involved in inflammation, cell signaling, or metabolism.

    Pathways: Further studies are needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

    Similar Compounds: Compare it with related molecules like and .

Properties

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

methyl (Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxobut-3-enoate

InChI

InChI=1S/C13H12O6/c1-17-13(16)10(15)7-9(14)8-2-3-11-12(6-8)19-5-4-18-11/h2-3,6-7,14H,4-5H2,1H3/b9-7-

InChI Key

XBBAURHWXLZRGD-CLFYSBASSA-N

Isomeric SMILES

COC(=O)C(=O)/C=C(/C1=CC2=C(C=C1)OCCO2)\O

Canonical SMILES

COC(=O)C(=O)C=C(C1=CC2=C(C=C1)OCCO2)O

Origin of Product

United States

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